molecular formula C29H32N6O3 B6417986 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide CAS No. 887213-62-9

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide

Cat. No.: B6417986
CAS No.: 887213-62-9
M. Wt: 512.6 g/mol
InChI Key: HFHOSGDEVHSOFC-UHFFFAOYSA-N
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Description

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide is a useful research compound. Its molecular formula is C29H32N6O3 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.25358890 g/mol and the complexity rating of the compound is 790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-[furan-2-ylmethyl(propan-2-yl)amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O3/c1-21(2)33(20-23-11-8-18-38-23)17-16-30-27(36)15-14-26-31-32-29-34(19-22-9-4-3-5-10-22)28(37)24-12-6-7-13-25(24)35(26)29/h3-13,18,21H,14-17,19-20H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHOSGDEVHSOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{(furan-2-yl)methylamino}ethyl)propanamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure combines elements of triazole and quinazoline, which are known for their diverse biological properties.

Structural Characteristics

The molecular formula of this compound is C29H29N5O4C_{29}H_{29}N_{5}O_{4}, indicating a robust framework that supports various substituents contributing to its biological activity. The presence of the triazoloquinazoline core suggests potential interactions with multiple biological targets.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant anticancer properties. It is believed to function through several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.
  • Enzyme Interaction : It might interact with specific enzymes and receptors that are crucial in cancer progression and treatment pathways .
  • Antimicrobial Properties : Similar compounds within the triazole family have demonstrated antimicrobial activities against various pathogens, suggesting potential broad-spectrum effects .

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds related to the triazoloquinazoline class:

  • A study highlighted the antitumor efficacy of quinazoline derivatives against various cancer cell lines, showing significant cytotoxic effects . This indicates a promising avenue for developing new anticancer agents based on similar structural frameworks.
  • Research on 1,2,4-triazoles has revealed their roles as effective agents against multiple diseases, including cancer and infections. These compounds have been shown to possess antifungal, antibacterial, and antiviral properties .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Some quinazoline derivatives have been identified as inhibitors of key kinases involved in tumor growth and metastasis. For instance, certain derivatives showed potent activity against Aurora kinases, which are critical in cell cycle regulation .
  • Receptor Modulation : Compounds with similar structures have been evaluated for their ability to modulate receptor activity (e.g., PDGF receptors), which play a significant role in cellular signaling pathways associated with cancer progression .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals that while many share a common triazole or quinazoline core, variations in substituents can significantly alter their biological profiles:

Compound NameMolecular FormulaKey Activity
Compound AC27H25N5O2C_{27}H_{25}N_{5}O_{2}Antitumor
Compound BC26H23N5O3C_{26}H_{23}N_{5}O_{3}Antimicrobial
Compound CC31H32ClN7O2C_{31}H_{32}ClN_{7}O_{2}Antiviral

This table illustrates the diversity of activities among compounds within the same structural class.

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